luteolin 3'-O-glucuronide
Description
This compound has been reported in Salvia officinalis, Melissa officinalis, and other organisms with data available.
the major flavonoid from Melissa officinalis subsp. officinalis; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFZOKGCYYUER-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53527-42-7 | |
| Record name | Luteolin 3'-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LUTEOLIN 3'-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T6AU6J856 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthesis of Luteolin 3 O Glucuronide
Luteolin (B72000) 3'-O-glucuronide is a flavonoid, specifically a flavone (B191248) O-glycoside, that is found in a variety of plants. biosynth.commedchemexpress.comhmdb.ca It is considered a secondary metabolite, which are compounds that are not essential for a plant's primary metabolic processes but often play roles in defense or signaling. hmdb.ca
Natural Occurrence
This compound has been identified in several plant species, particularly within the Lamiaceae family. Research has confirmed its presence in the leaves of Melissa officinalis (lemon balm), where it is a major flavonoid constituent. nih.govnih.gov It is also found in Rosmarinus officinalis (rosemary), Salvia officinalis (common sage), and species of Dracocephalum. nih.govgoogle.comphytolab.com The distribution of Luteolin 3'-O-glucuronide within a plant can vary; for instance, in Rosmarinus officinalis, its concentration in the leaves has been observed to be highest between June and August. chemfaces.com
Table 1: Documented Plant Sources of this compound
| Plant Species | Common Name | Family | Reference(s) |
|---|---|---|---|
| Melissa officinalis | Lemon Balm | Lamiaceae | nih.govnih.gov |
| Rosmarinus officinalis | Rosemary | Lamiaceae | nih.govgoogle.comphytolab.comchemfaces.com |
| Salvia officinalis | Common Sage | Lamiaceae | nih.govphytolab.com |
Biosynthesis
This compound is synthesized from its precursor, luteolin. biosynth.com The biosynthesis is a metabolic process known as glucuronidation, where a glucuronic acid molecule is attached to the luteolin structure. biosynth.com This reaction is catalyzed by a class of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org The addition of the glucuronic acid moiety, specifically at the 3'-hydroxyl position of the luteolin molecule, forms this compound. nih.gov This process increases the water solubility of the compound. biosynth.com
In plants like rye (Secale cereale), the biosynthesis of luteolin glucuronides is a dynamic and sequential process involving multiple, specific UGTs. researchgate.net Studies in rye have shown that the enzymes responsible for this sequential glucuronidation are most active during specific stages of leaf development. researchgate.net This anabolic process occurs within the mesophyll cells of the leaves. researchgate.net
Interplay with Other Metabolic Enzymes E.g., Catechol O Methyltransferases Comts for Methylation
The metabolism of luteolin (B72000) and its derivatives, including Luteolin 3'-O-glucuronide, involves a complex interplay between different enzyme systems, primarily UGTs and Catechol-O-methyltransferases (COMTs). nih.govnih.gov These enzymes are central to the Phase II metabolism of flavonoids. frontiersin.orgresearchgate.nettandfonline.com
In animal and human metabolism, luteolin undergoes two principal competing metabolic pathways: glucuronidation and methylation. nih.govresearchgate.net
Glucuronidation First: Luteolin is first metabolized by UGTs to form various luteolin glucuronides, including Luteolin-3'-O-glucuronide, Luteolin-7-O-glucuronide, and Luteolin-4'-O-glucuronide. nih.gov Some of these glucuronidated forms can then be substrates for methylation by COMTs. nih.gov
Methylation First: Alternatively, the catechol structure on the B-ring of luteolin can be directly methylated by COMTs. jmb.or.kr This reaction yields two primary methylated metabolites: chrysoeriol (B190785) (3'-O-methylated luteolin) and diosmetin (B1670712) (4'-O-methylated luteolin). frontiersin.orgnih.gov These methylated flavones can then undergo glucuronidation by UGTs to form their respective glucuronide conjugates. nih.govresearchgate.net
Research in rats has shown that these two pathways are compensatory; inhibiting one pathway can lead to an increase in the other. nih.gov However, glucuronidation is considered the predominant metabolic pathway for luteolin. nih.gov
Table 2: Key Enzymes and Metabolites in Luteolin Metabolism
| Precursor | Enzyme | Metabolic Process | Key Metabolites | Reference(s) |
|---|---|---|---|---|
| Luteolin | UGTs | Glucuronidation | This compound, Luteolin-7-O-glucuronide, Luteolin-4'-O-glucuronide | nih.govfrontiersin.org |
| Luteolin | COMT | Methylation | Chrysoeriol, Diosmetin | frontiersin.orgjmb.or.krnih.gov |
| Chrysoeriol, Diosmetin | UGTs | Glucuronidation | Chrysoeriol glucuronides, Diosmetin glucuronides | nih.govresearchgate.net |
Pharmacological Activities and Mechanisms of Action of Luteolin 3 O Glucuronide
Anti-inflammatory Mechanisms
Luteolin (B72000) 3'-O-glucuronide is understood to exert anti-inflammatory effects through various mechanisms, including the modulation of pro-inflammatory molecules and signaling pathways. biosynth.comnih.gov
Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, IL-1β, Nitric Oxide)
Research indicates that luteolin and its glucuronide metabolites can influence the production of several key pro-inflammatory mediators. Studies have shown that luteolin can reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ekb.egmdpi.comfrontiersin.org While much of the research focuses on luteolin itself, it is suggested that its metabolites, including luteolin 3'-O-glucuronide, are responsible for its in vivo bioactivity. acs.orgnih.gov For instance, luteolin glucuronides have been found to decrease the expression of inflammatory genes in lipopolysaccharide (LPS)-treated cells. acs.org Specifically, luteolin has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. nih.govmdpi.com
Table 1: Effect of Luteolin and its Glucuronides on Pro-inflammatory Mediators
| Mediator | Effect | Cell/Animal Model | Source |
|---|---|---|---|
| TNF-α | Reduction | LPS-induced septic rats, Intestinal epithelial cells | nih.govmdpi.com |
| IL-6 | Reduction | LPS-treated RAW264.7 cells, LPS-induced septic rats | acs.orgnih.govmdpi.com |
| IL-1β | Reduction | LPS-treated RAW264.7 cells, LPS-induced septic rats | acs.orgnih.govmdpi.com |
| Nitric Oxide (NO) | Inhibition of production | LPS-stimulated RAW 264.7 macrophages | nih.govmdpi.comchemfaces.com |
Inhibition of Pro-inflammatory Enzymes (e.g., COX-2, iNOS, Phosphodiesterase (PDE) activity)
The anti-inflammatory action of luteolin and its metabolites extends to the inhibition of enzymes that play a crucial role in the inflammatory process. Luteolin has demonstrated the ability to suppress the expression and function of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govchemfaces.com The inhibition of iNOS leads to decreased production of nitric oxide. nih.govmdpi.com Furthermore, some studies on luteolin suggest it can inhibit cAMP-phosphodiesterase (cAMP-PDE) activity, contributing to its anti-inflammatory effects. nih.gov
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT, PI3K/Akt, AP-1)
This compound and its parent compound, luteolin, modulate several key signaling pathways involved in inflammation. biosynth.com The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression, is a significant target. nih.govmdpi.com Luteolin has been shown to inhibit NF-κB activation. nih.govmdpi.com The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are also implicated in the anti-inflammatory effects of luteolin. nih.govnih.gov Some evidence also points to the regulation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and activator protein-1 (AP-1). ekb.egcaldic.com
Table 2: Signaling Pathways Modulated by Luteolin and its Metabolites
| Signaling Pathway | Effect | Source |
|---|---|---|
| NF-κB | Inhibition of activation | nih.govmdpi.com |
| MAPK | Inhibition of phosphorylation | mdpi.com |
| PI3K/Akt | Inhibition of activation | nih.gov |
| JAK/STAT | Regulation | ekb.egmdpi.com |
| AP-1 | Inhibition | caldic.com |
Impact on Macrophage Activity and Nitrite (B80452) Production
This compound has been shown to be active in inhibiting nitrite production in macrophages. chemfaces.comnih.gov Macrophages are key immune cells in the inflammatory response, and their activity, including the production of nitrites (a stable metabolite of nitric oxide), is a marker of inflammation. chemfaces.com Studies on luteolin have also shown it can influence macrophage polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. nih.gov This is achieved in part by downregulating p-STAT3 and upregulating p-STAT6. nih.gov
Antioxidant Mechanisms
In addition to its anti-inflammatory properties, this compound possesses antioxidant capabilities. biosynth.com
Activation of Antioxidant Enzymes
This compound, much like its parent compound luteolin, contributes to the cellular defense against oxidative stress by enhancing the activity of key antioxidant enzymes. Research indicates that luteolin and its metabolites can bolster the activity of enzymes such as superoxide (B77818) dismutase (SOD) and increase the levels of glutathione (B108866) (GSH). nih.govnih.gov SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. Glutathione, a potent antioxidant, plays a vital role in neutralizing free radicals and reactive oxygen species. By augmenting the function of these enzymes, this compound helps to mitigate cellular damage caused by oxidative insults. ekb.egnih.gov
Reduction of Oxidative Stress in Cellular Models
The culmination of enhanced antioxidant enzyme activity and inhibition of oxidases results in a tangible reduction of oxidative stress in various cellular models. Luteolin and its metabolites, including this compound, have been shown to protect cells from damage induced by oxidative agents like hydrogen peroxide. nih.govnih.gov This protective effect is evidenced by decreased levels of intracellular reactive oxygen species and a reduction in lipid peroxidation, a marker of oxidative damage to cell membranes. nih.gov
Anti-Apoptotic Mechanisms
Beyond its antioxidant capabilities, this compound is involved in the modulation of apoptosis, or programmed cell death, a critical process in maintaining tissue homeostasis.
Modulation of Apoptotic Proteins
Research has shown that luteolin and its metabolites can influence the expression of key proteins that regulate the apoptotic cascade. ekb.egmdpi.com Specifically, they have been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein BAX. ekb.egnih.govmdpi.com The ratio of Bcl-2 to BAX is a critical determinant of cell survival or death. Furthermore, a decrease in the activity of caspase-3, a primary executioner caspase in the apoptotic pathway, has been noted in the presence of these compounds. nih.govmdpi.com
Attenuation of Mitochondrial Stress
Mitochondria play a central role in the intrinsic pathway of apoptosis. Luteolin and its metabolites have been found to protect mitochondria from stress, a key event that can trigger apoptosis. ekb.egmdpi.com This includes preserving the mitochondrial membrane potential and preventing the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. mdpi.com By mitigating mitochondrial stress, this compound can help to prevent the initiation of the apoptotic cascade. ekb.eg
Anticancer Potential and Cellular Interactions
The ability of this compound and its parent compound to modulate oxidative stress and apoptosis has led to investigations into their potential as anticancer agents. The anticancer properties of luteolin are attributed to its capacity to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis. mdpi.comnih.govnih.gov
Mechanistically, luteolin interacts with various cellular targets to exert its effects. It has been shown to downregulate signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. nih.govnih.gov Furthermore, luteolin can modulate the activity of transcription factors involved in cancer progression. nih.gov The induction of apoptosis in cancer cells is a key aspect of its anticancer activity, often mediated through the regulation of Bcl-2 family proteins and caspases. mdpi.comnih.govnih.gov
Table 1: Summary of Research Findings on Luteolin and its Metabolites
| Pharmacological Activity | Key Mechanisms | Observed Effects | Relevant Proteins/Enzymes |
|---|---|---|---|
| Antioxidant | Activation of antioxidant enzymes | Increased activity of SOD and levels of GSH | Superoxide Dismutase (SOD), Glutathione (GSH) |
| Antioxidant | Inhibition of oxidases | Reduced activity of xanthine (B1682287) oxidase | Xanthine Oxidase |
| Anti-apoptotic | Modulation of apoptotic proteins | Increased Bcl-2/BAX ratio, decreased caspase-3 activity | Bcl-2, BAX, Caspase-3 |
| Anti-apoptotic | Attenuation of mitochondrial stress | Stabilization of mitochondrial membrane potential | Cytochrome c |
| Anticancer | Inhibition of pro-survival pathways | Downregulation of PI3K/Akt and MAPK signaling | Akt, ERK |
Inhibition of Cell Proliferation
Luteolin and its metabolites demonstrate significant potential in inhibiting the proliferation of various cancer cells. Studies have shown a strong correlation between plasma and urine concentrations of this compound and the inhibition of cell proliferation and associated signaling pathways. auajournals.orgauajournals.orgscispace.com The parent compound, luteolin, has been shown to be a potent inhibitor of cell growth across numerous human cancer cell lines, with IC50 concentrations often in the low micromolar range. mdpi.com For instance, luteolin effectively inhibits the proliferation of breast cancer, lung carcinoma, melanoma, and gastric cancer cells. mdpi.com This anti-proliferative effect is a cornerstone of its anti-cancer activity, targeting the uncontrolled growth that characterizes malignant tumors. researchgate.net
Table 1: Inhibitory Effects of Luteolin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration (µM) | Reference |
|---|---|---|---|
| A549 | Human Lung Carcinoma | 3.1 | mdpi.com |
| B16 4A5 | Mouse Melanoma | 2.3 | mdpi.com |
| CCRF-HSB-2 | Human T-cell Leukemia | 2.0 | mdpi.com |
| TGBC11TKB | Human Gastric Cancer | 1.3 | mdpi.com |
| MCF-7 | Breast Cancer | 1.1 - 7.6 | mdpi.com |
| GLC4 | Lung Cancer | 40.9 | mdpi.com |
Regulation of Cell Cycle Progression
A key mechanism behind the anti-proliferative effects of luteolin involves the regulation of cell cycle progression. Luteolin has been observed to induce cell cycle arrest, effectively halting the division of cancer cells. researchgate.netoncotarget.com This is achieved by modulating the expression and activity of critical cell cycle regulatory proteins. oncotarget.com For example, in human colon cancer cells, luteolin treatment leads to G1 arrest by inhibiting the activity of cyclin-dependent kinase 2 (CDK2) and CDK4. mdpi.com In esophageal and breast cancer cells, luteolin can induce arrest at the G2/M and S phases, respectively. oncotarget.comnih.gov This is often accompanied by the upregulation of tumor suppressor proteins like p53 and p21, which act as inhibitors of cyclin-dependent kinases. oncotarget.comnih.gov
Table 2: Luteolin's Impact on Cell Cycle Regulatory Molecules
| Molecule | Effect | Cancer Cell Line | Phase of Arrest | Reference |
|---|---|---|---|---|
| Cyclin B1 | Downregulation | General | G2/M | researchgate.netnih.gov |
| CDC2 | Downregulation | General | G2/M | researchgate.netnih.gov |
| CDK2 | Downregulation/Inhibition | HT-29 (Colon) | G1 | mdpi.comnih.gov |
| CDK4 | Inhibition | HT-29 (Colon) | G1 | mdpi.com |
| p21 | Upregulation | ESCC, Breast | G2/M, S | researchgate.netoncotarget.comnih.gov |
Impact on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. mdpi.comnih.gov Luteolin and its metabolites exhibit potent anti-angiogenic properties. oncotarget.comnih.gov Research demonstrates that luteolin can inhibit tumor growth and angiogenesis in animal models. biosynth.comnih.gov It directly targets vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, by inhibiting VEGF-induced survival and proliferation of endothelial cells. nih.govmdpi.com The mechanism for this action involves the inhibition of the phosphatidylinositol 3'-kinase (PI3K)/Akt signaling pathway, which is crucial for the survival and mitotic signals conveyed by VEGF. nih.govmdpi.com By blocking this pathway, luteolin effectively suppresses the development of the vascular network that tumors rely on for nutrients and oxygen. nih.gov
Modulation of Tumor Cell Metastasis and Invasion
The ability of cancer cells to metastasize and invade surrounding tissues is a major cause of mortality. Luteolin has been shown to interfere with these critical processes. researchgate.netmdpi.com It can suppress the migration and invasion of various cancer cells by modulating key signaling pathways and downregulating the expression of enzymes required for tissue degradation. mdpi.com Specifically, luteolin has been found to visibly downregulate the expression of several matrix metalloproteinases (MMPs), such as MMP-2, MMP-3, MMP-9, and MMP-16, which are crucial for breaking down the extracellular matrix. mdpi.commdpi.com This inhibition is often mediated through the suppression of pathways like PI3K/AKT, cMet/Akt/ERK, and Notch signaling. mdpi.com
Interactions with Receptor Tyrosine Kinases (e.g., EGFR) and Downstream Signaling
Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in regulating cell growth, proliferation, and survival. mdpi.com The epidermal growth factor receptor (EGFR) is an RTK that is often overactive in many cancers. Luteolin has been shown to directly interfere with EGFR-mediated signaling. nih.govmdpi.com Studies have demonstrated that luteolin can inhibit the autophosphorylation of EGFR induced by EGF, thereby blocking its activation. mdpi.com This blockade subsequently suppresses downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival. nih.govmdpi.comtmrjournals.com The biotransformation of some flavonoids can even increase their inhibitory activity on EGFR tyrosine kinase. nih.gov
Targeting STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many types of cancer, promoting cell survival, proliferation, and invasion. researchgate.netnih.gov Luteolin has been identified as an effective inhibitor of STAT3 signaling. nih.govfrontiersin.org Its mechanism of action involves both the suppression of STAT3 activation (phosphorylation) and the acceleration of STAT3 protein degradation through the ubiquitin-proteasome pathway. nih.govnih.gov By downregulating STAT3 and its target genes, luteolin can induce apoptosis and suppress the invasive potential of cancer cells, such as melanoma. nih.gov This targeted inhibition of a key oncogenic pathway underscores the therapeutic potential of luteolin and its metabolites. nih.govnih.govfrontiersin.org
Influence on Autophagy
Autophagy is a cellular process of self-degradation that can have a dual role in cancer, either promoting cell survival or inducing cell death. mdpi.comtandfonline.com Luteolin has been shown to modulate autophagy in cancer cells, although its effect can be context-dependent. researchgate.netresearchgate.net In some cancer types, such as lung cancer, high concentrations of luteolin can induce lethal autophagy, contributing to programmed cell death. nih.gov This is achieved by modulating the expression of key autophagy-related molecules like Beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3). mdpi.comresearchgate.net Conversely, in other scenarios, luteolin can inhibit autophagy to prevent cancer cell survival. nih.govsemanticscholar.org For example, in allergic asthma models, luteolin was found to reduce autophagy by activating the PI3K/Akt/mTOR pathway. nih.gov This complex influence on autophagy highlights another layer of its multifaceted anti-cancer activity. jcancer.org
Neuroprotective Effects
Luteolin and its metabolites, including this compound, exhibit significant neuroprotective properties. nih.govmdpi.com These effects are primarily mediated through the modulation of inflammatory pathways and the mitigation of oxidative stress, both of which are key factors in the progression of neurodegenerative diseases. nih.govnih.gov
Neuroinflammation is a critical factor in the development of neurodegenerative disorders. nih.gov this compound contributes to the anti-inflammatory effects observed after luteolin administration. nih.govacs.org Research has shown that this compound is active in inhibiting the production of nitrite in macrophages, which are key cells involved in the inflammatory response in the central nervous system. chemfaces.com
The parent compound, luteolin, has been demonstrated to suppress neuroinflammation by inhibiting the activation of immune cells like microglia and astrocytes, and by reducing the release of pro-inflammatory mediators. mdpi.comnih.gov For instance, luteolin can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a primary regulator of inflammatory gene transcription. mdpi.comgsconlinepress.com In models of Alzheimer's disease, luteolin treatment has been shown to decrease the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com Given that this compound is a major metabolite responsible for luteolin's in vivo activity, it is a key player in these anti-neuroinflammatory effects. nih.govacs.org
Table 1: Research Findings on the Mitigation of Neuroinflammation by Luteolin and its Metabolites
| Finding | Model System | Mechanism | Reference |
|---|---|---|---|
| Inhibition of nitrite production | Macrophage cells | Anti-inflammatory action | chemfaces.com |
| Suppression of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) | Animal and cell models of Alzheimer's disease | Inhibition of NF-κB and p38 MAPK pathways | mdpi.com |
| Reduction of inflammatory cell infiltration | Animal models | Attenuation of immune response | mdpi.com |
| Inhibition of microglial activation | Murine BV2 microglia | Downregulation of NF-κB activation | mdpi.com |
Oxidative stress is a major contributor to neuronal damage in various neurological disorders. nih.gov this compound, as a key metabolite of luteolin, plays a role in the antioxidant effects that protect against this damage. biosynth.com The antioxidant activity of flavonoids like luteolin stems from their chemical structure, which allows them to scavenge reactive oxygen species (ROS) and chelate metal ions. nih.govfrontiersin.org
Luteolin has been shown to protect neurons by reducing ROS levels, inhibiting lipid peroxidation, and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.govmdpi.comfrontiersin.org In animal models, luteolin treatment has been associated with reduced oxidative damage and improved cognitive function in the context of neurodegenerative diseases. nih.govfrontiersin.org this compound contributes to these protective mechanisms by modulating signaling pathways involved in the oxidative stress response. biosynth.com
Table 2: Research Findings on the Role in Oxidative Stress-Related Neurological Disorders
| Finding | Model System | Mechanism | Reference |
|---|---|---|---|
| Scavenging of free radicals | In vitro | Direct antioxidant activity | biosynth.com |
| Reduction of ROS levels and increased SOD activity | In vitro models of Alzheimer's Disease | Attenuation of oxidative damage | nih.gov |
| Normalization of glutathione (GSH) levels and SOD activity | Rodent model of autism | Counteracting oxidative stress | frontiersin.org |
| Protection of neurons from oxidative stress and apoptosis | Cell culture | Modulation of stress-related signaling pathways |
Cardioprotective Effects
The cardioprotective activities of luteolin, such as those seen in myocardial ischemia-reperfusion injury, are well-documented. ekb.egnih.govfrontiersin.org These effects include reducing the size of myocardial infarcts, improving cardiac hemodynamics, and inhibiting cardiomyocyte apoptosis. nih.govfrontiersin.org The mechanisms behind this protection involve anti-inflammatory, anti-apoptotic, and antioxidant actions. nih.gov Luteolin has been found to mitigate cellular oxidative stress and regulate various intracellular signaling pathways to improve cardiovascular function. ekb.eg Since this compound is a primary metabolite, it is considered to be a significant contributor to these in vivo cardioprotective effects. acs.org
Table 3: Research Findings on Cardioprotective Effects
| Finding | Model System | Mechanism | Reference |
|---|---|---|---|
| Reduction of myocardial infarct size | Preclinical models of myocardial ischemia-reperfusion injury | Anti-apoptosis, anti-oxidation, anti-inflammation | nih.gov |
| Improvement of cardiac function (hemodynamics) | Rat models of ischemia/reperfusion | Suppression of inflammatory responses and cell death | ekb.egnih.gov |
| Inhibition of cardiomyocyte apoptosis | In vitro and in vivo models | Upregulation of BCL-2, downregulation of BAX, activation of PI3K/AKT pathway | frontiersin.org |
| Mitigation of cellular oxidative stress | In vitro models | Regulation of intracellular signaling pathways (e.g., MAPK) | ekb.egfrontiersin.org |
Hepatoprotective Effects
Luteolin demonstrates protective effects against various forms of liver injury. ekb.eg Its hepatoprotective mechanisms include reducing lipid peroxidation, enhancing antioxidant defenses, and exerting anti-inflammatory and anti-fibrotic properties. ekb.eg Studies on animal models of acute liver injury have shown that administration of luteolin or its glycosides can ameliorate liver damage, as evidenced by reduced inflammatory cell infiltration and lower levels of pro-inflammatory markers like TNF-α and cyclooxygenase-2 (COX-2). nih.gov The predominant metabolite found in the liver and other tissues following administration is this compound, indicating its central role in mediating these hepatoprotective effects in vivo. nih.govacs.org
Table 4: Research Findings on Hepatoprotective Effects
| Finding | Model System | Mechanism | Reference |
|---|---|---|---|
| Attenuation of acute liver damage | GalN/LPS-injected mice | Suppression of inflammatory mediators (TNF-α, COX-2) via inhibition of NF-κB and AP-1 | nih.gov |
| Reduction of lipid peroxidation | General liver disease models | Enhancement of antioxidant defense systems (CAT, GSH-Px, SOD) | ekb.eg |
| Improvement in biochemical and antioxidant parameters | CCl4-induced hepatotoxicity in rats | Enrichment in luteolin conjugates | researchgate.net |
| Inhibition of NLRP3 inflammasome activation | Lipopolysaccharide (LPS)-induced acute liver damage model | Dependent on thioredoxin interacting protein (TXNIP) as a mediator of oxidative stress | ekb.eg |
Nephroprotective Effects
The kidneys are involved in the clearance of luteolin and its metabolites. ekb.eg Research indicates that luteolin possesses nephroprotective properties. ekb.eg Luteolin and its metabolites are distributed to the kidneys after oral administration, suggesting a potential for direct effects on renal tissue. nih.gov In a rodent model of autism spectrum disorder characterized by systemic impairment, luteolin treatment was shown to ameliorate kidney dysfunction and oxidative stress, highlighting its role in protecting the gut-liver-kidney axis. frontiersin.org As a major circulating metabolite, this compound is implicated in these protective effects on the kidney.
Table 5: Research Findings on Nephroprotective Effects
| Finding | Model System | Mechanism | Reference |
|---|---|---|---|
| Amelioration of renal dysfunction | Propionic acid-induced rodent model of autism | Reduction of oxidative stress, restoration of gut-liver-kidney axis integrity | frontiersin.org |
| Distribution to kidneys after oral intake | Rat models | Potential for direct protective action on renal tissue | nih.gov |
Pharmacokinetics and Disposition of Luteolin 3 O Glucuronide
Absorption Pathways and Factors Influencing Absorption
The absorption of luteolin (B72000) and its glycosides is a multi-step process significantly influenced by the gastrointestinal environment. Luteolin is primarily available in nature as glycosides, which require transformation before they can be absorbed.
Dietary luteolin glycosides, such as luteolin-7-O-glucoside, are generally not absorbed in their intact form. Instead, they undergo hydrolysis in the intestine, a process that cleaves the sugar moiety to release the aglycone, luteolin. This deglycosylation is carried out by intestinal enzymes, including lactase phlorizin (B1677692) hydrolase and cytosolic β-glucosidase, as well as by the enzymatic activity of the gut microbiota. nih.govacs.orgresearchgate.net For instance, studies on luteolin 7-O-β-glucoside demonstrated that it is hydrolyzed to luteolin before absorption. nih.govregulations.gov The intestinal flora, including bacteria such as Enterococci, Lactobacilli, and Bacteroides, possess β-glucosidase activity that is crucial for this hydrolytic process. nih.govnih.gov
Once the luteolin aglycone is released, it is absorbed across the intestinal mucosa. ekb.eg Research using rat everted small intestine models has shown that as luteolin passes through the intestinal mucosa, it is converted into glucuronides. regulations.govcore.ac.uk This indicates that significant metabolism occurs within the enterocytes themselves. acs.org The absorption of luteolin appears to be more efficient in the upper parts of the small intestine, such as the duodenum and jejunum, compared to the ileum and colon. ekb.egresearchgate.net
The intestinal microbiota plays a pivotal role not only in the initial hydrolysis of luteolin glycosides but also in the subsequent metabolism of luteolin. nih.govnih.gov The composition of the gut microbiota can influence the extent and nature of flavonoid metabolism. nih.gov For example, bacteria like Bifidobacterium and Lactobacillus are known to be involved in the hydrolysis of flavonoid glycosides. nih.govnih.gov The metabolic activity of these microorganisms can significantly impact the bioavailability of luteolin and the formation of its metabolites. researchgate.net Furthermore, luteolin itself can modulate the composition of the gut microbiota, suggesting a bidirectional relationship. patsnap.comresearchgate.net
Distribution to Tissues and Organs
Following absorption and metabolism, Luteolin 3'-O-glucuronide is distributed throughout the body. It has been identified as the most abundant luteolin metabolite in the systemic circulation (plasma) and in most tissues in rat models. researchgate.netmdpi.com Studies investigating the tissue distribution of luteolin and its metabolites have found that they preferentially accumulate in the gastrointestinal tract, liver, kidney, and lung. ekb.egresearchgate.net This distribution pattern is crucial for understanding the target organs of luteolin's biological activities.
Table 1: Tissue Distribution of Luteolin and its Metabolites in Rats
| Tissue/Fluid | Predominant Metabolite(s) | Key Findings |
|---|---|---|
| Plasma | This compound | The most abundant metabolite in systemic circulation. researchgate.net |
| Gastrointestinal Tract | Luteolin and its metabolites | High concentrations are found, reflecting its site of absorption and metabolism. ekb.egresearchgate.net |
| Liver | Luteolin and its metabolites | A major site of metabolism and accumulation. ekb.egresearchgate.net |
| Kidney | Luteolin and its metabolites | Significant distribution, suggesting a role in excretion. ekb.egresearchgate.net |
| Lung | Luteolin and its metabolites | Identified as a site of distribution. ekb.egresearchgate.net |
Metabolic Transformations
Luteolin undergoes extensive phase II metabolism after absorption, with glucuronidation being a primary pathway.
This compound is consistently reported as a major phase II metabolite of luteolin. ekb.egpatsnap.compatsnap.com The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a key detoxification pathway that increases the water solubility of compounds, facilitating their excretion. nih.govnih.gov In rats, after oral administration of luteolin or its glucosides, luteolin glucuronides are the main forms detected in plasma and organs. acs.orgnih.gov Specifically, this compound often shows the highest systemic exposure among various luteolin metabolites. nih.gov This extensive conversion to glucuronide conjugates, particularly this compound, is a defining feature of luteolin's pharmacokinetics and is believed to be the form in which the compound exerts some of its biological effects in vivo. nih.govresearchgate.netmdpi.com
Table 2: Major Identified Metabolites of Luteolin in Rats
| Metabolite | Type | Location Found | Significance |
|---|---|---|---|
| This compound | Phase II (Glucuronide) | Plasma, Tissues (Liver, Kidney, etc.) | Predominant metabolite with the highest systemic exposure. researchgate.netnih.gov |
| Luteolin 7-O-glucuronide | Phase II (Glucuronide) | Plasma, Bile | Another significant glucuronide conjugate. nih.gov |
| Luteolin 4'-O-glucuronide | Phase II (Glucuronide) | Plasma | Identified as a metabolite. nih.gov |
| Chrysoeriol (B190785) | Phase I (Methylated) | Plasma | A methylated metabolite of luteolin. nih.gov |
| Diosmetin (B1670712) | Phase I (Methylated) | Plasma | Another methylated metabolite of luteolin. nih.gov |
Formation of Di-glucuronide Conjugates
Following the administration of luteolin, the formation of di-glucuronide conjugates has been observed, representing a further step in its extensive phase II metabolism. These metabolites, such as luteolin diglucuronide, are formed through the sequential or simultaneous action of UDP-glucuronosyltransferases (UGTs) on the luteolin aglycone. The process involves the attachment of two glucuronic acid moieties to different hydroxyl groups on the luteolin structure.
In studies involving rats administered Chrysanthemum morifolium, which is rich in luteolin, luteolin diglucuronide was one of the metabolites detected in plasma. mdpi.com This indicates that after the initial formation of a monoglucuronide, such as this compound, a second glucuronidation event can occur at another available hydroxyl position. The specific UGT isoforms involved in the formation of di-glucuronides and the preferred sites for the second glucuronidation are areas of ongoing research. The formation of these more water-soluble di-conjugates further facilitates the elimination of luteolin from the body.
Interactions with Other Metabolic Pathways (e.g., Sulfation, Methylation)
The metabolic fate of luteolin, including its conversion to this compound, is intricately linked with other significant phase II metabolic pathways, namely sulfation and methylation. patsnap.com The primary enzymes orchestrating these transformations are UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMTs). patsnap.comnih.gov
Glucuronidation is a predominant pathway in the metabolism of luteolin. nih.gov However, there is a notable interplay between glucuronidation and methylation. nih.govnih.gov Two main pathways have been proposed based on in vitro studies using rat liver S9 fractions: nih.gov
Luteolin is first glucuronidated by UGTs to form monoglucuronides (e.g., this compound, luteolin-7-glucuronide, luteolin-4'-glucuronide). Subsequently, some of these glucuronides can be methylated by COMTs. nih.gov
Alternatively, luteolin can first be methylated by COMTs to produce chrysoeriol and diosmetin, which are then glucuronidated by UGTs. nih.gov
Research has shown a compensatory relationship between these two pathways; the rate of methylation increases when glucuronidation is inhibited, and conversely, the rate of glucuronidation increases in the absence of methylation, although to a lesser degree. nih.gov
Sulfation, mediated by SULTs, represents another key pathway in luteolin metabolism. patsnap.com This pathway competes with glucuronidation for the same hydroxyl groups on the luteolin molecule. The balance between sulfation and glucuronidation can be influenced by the substrate concentration, with sulfation being a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. mdpi.com This means that at lower concentrations of luteolin, sulfation may be the favored pathway, while at higher concentrations, glucuronidation becomes more dominant.
| Metabolic Pathway | Key Enzymes | Nature of Interaction with Glucuronidation | Outcome |
|---|---|---|---|
| Methylation | Catechol-O-methyltransferases (COMTs) | Compensatory and sequential | Formation of methylated glucuronides. Inhibition of one pathway can upregulate the other. nih.gov |
| Sulfation | Sulfotransferases (SULTs) | Competitive | Competition for the same hydroxyl groups on luteolin. The balance is dose-dependent. patsnap.commdpi.com |
Species-Specific Metabolic Differences (e.g., Rat vs. Human)
Significant species-specific differences exist in the metabolic profile of luteolin, particularly between rats and humans. These differences primarily lie in the predominance of either glucuronidation or sulfation.
In rats, regardless of the form of luteolin administered (aglycone or glucosides), the major metabolites detected in plasma and organs are luteolin glucuronides. acs.orgelsevierpure.comnih.gov Specifically, this compound has been identified as one of the most abundant metabolites in the systemic circulation of rats. mdpi.com
Conversely, in humans, after the oral administration of luteolin aglycone, the primary metabolite identified in plasma is luteolin-3'-O-sulfate. acs.orgelsevierpure.comnih.gov This suggests that sulfation is a more dominant metabolic pathway for luteolin in humans compared to rats. acs.orgelsevierpure.comnih.gov These variations in metabolic pathways are likely due to differences in the expression and activity of UGT and SULT enzymes between the two species.
| Species | Predominant Metabolic Pathway | Major Metabolites Identified in Plasma |
|---|---|---|
| Rat | Glucuronidation | Luteolin glucuronides (including this compound) acs.orgelsevierpure.comnih.govmdpi.com |
| Human | Sulfation | Luteolin-3'-O-sulfate acs.orgelsevierpure.comnih.gov |
Elimination and Excretion Routes (e.g., Urine, Bile, Enterohepatic Recirculation)
The elimination and excretion of this compound and other luteolin conjugates occur through multiple routes, with biliary excretion being a particularly dominant pathway in rats. researchgate.net Following oral administration of luteolin to rats, a significant portion of the administered dose and its metabolites are recovered in the bile. researchgate.net One study reported that within 48 hours, the cumulative recovery in bile was 54.8% of the administered dose, compared to 5.9% in urine and 5.8% in feces. researchgate.net This highlights the importance of the biliary route for the clearance of conjugated luteolin metabolites. researchgate.net
The excretion of glucuronide metabolites into the bile raises the possibility of enterohepatic recirculation. researchgate.net This process involves the biliary excretion of the glucuronide conjugate into the intestine, where it can be hydrolyzed back to the aglycone by β-glucuronidases from the gut microbiota. nih.gov The re-released aglycone can then be reabsorbed into the systemic circulation, potentially prolonging its half-life and duration of action. nih.gov Double peaks observed in the plasma concentration-time profiles of luteolin after administration in rats suggest the occurrence of enterohepatic recirculation. researchgate.net While smaller conjugates like monosulfates are often preferentially excreted in the urine, larger conjugates such as glucuronides are more likely to be eliminated via the bile, making them candidates for enterohepatic cycling. mdpi.com
Impact of Formulation and Delivery Systems on Pharmacokinetics
The inherently poor water solubility and extensive first-pass metabolism of luteolin contribute to its low oral bioavailability. nih.gov Consequently, various formulation and delivery systems have been developed to enhance its absorption and, in turn, influence the pharmacokinetic profile of its metabolites, including this compound. patsnap.com
Nano-scale delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS), have shown promise in improving the oral bioavailability of luteolin. nih.govsemanticscholar.orgtandfonline.com For instance, a liposomal formulation of luteolin was found to significantly increase its plasma concentration in rats compared to free luteolin. nih.gov Similarly, luteolin-loaded SLNs have been shown to enhance bioavailability by approximately 4.89-fold compared to a suspension of the native drug. semanticscholar.org SNEDDS formulations have also demonstrated a significant improvement in the solubility and permeability of luteolin. tandfonline.com
By improving the dissolution and absorption of the parent compound, these advanced delivery systems lead to a higher concentration of luteolin reaching the systemic circulation and the liver. This increased systemic exposure to the aglycone subsequently results in a greater extent of metabolism, leading to higher plasma concentrations of its glucuronide and sulfate (B86663) conjugates. Therefore, the choice of formulation can have a profound impact on the pharmacokinetic parameters of this compound, including its peak plasma concentration (Cmax) and the total exposure over time (AUC).
| Formulation/Delivery System | Mechanism of Bioavailability Enhancement | Reported Outcome |
|---|---|---|
| Liposomes | Encapsulation in a lipid bilayer, improving solubility and protecting from degradation. nih.gov | 10-fold higher plasma luteolin concentration compared to free luteolin at 2 hours post-injection. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Increased surface area for dissolution and enhanced absorption. semanticscholar.org | ~4.89-fold increase in relative bioavailability. semanticscholar.org |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Formation of nanoemulsions in the GI tract, increasing solubility and permeability. tandfonline.com | ~83-fold improvement in solubility and ~17-fold increase in in vitro release. tandfonline.com |
Analytical Methodologies for Luteolin 3 O Glucuronide Research
Chromatographic Techniques
Chromatography is a cornerstone in the analysis of Luteolin (B72000) 3'-O-glucuronide and its derivatives. nih.gov It serves as a powerful method for separating and analyzing chemical mixtures, enabling both detection and precise quantitative determination. semanticscholar.org The coupling of chromatographic techniques with other analytical methods, such as mass spectrometry, further enhances detection accuracy and analytical capabilities, especially for complex organic compound mixtures. semanticscholar.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of Luteolin 3'-O-glucuronide. This method is frequently used for the determination of flavonoids and their glycosides in various plant extracts and biological samples. nih.govphytopurify.comkoreascience.kr
In a notable application, HPLC was used to quantify this compound in Sonchus brachyotus. The analysis successfully separated five phenolic compounds, with Luteolin 7-O-glucuronide being the predominant compound. koreascience.kr The method was validated for accuracy, precision, and repeatability, demonstrating its reliability for quantitative studies. koreascience.kr Another study utilized HPLC with a photodiode array (PDA) detector for the analysis of an aqueous extract of Melissa officinalis, identifying this compound as a major flavonoid. researchgate.net
Methodological details often involve a reversed-phase column, such as a C18 column, and a mobile phase consisting of a gradient mixture of an aqueous solution (often with an acid like formic acid) and an organic solvent like acetonitrile. nih.govcsic.es Detection is typically performed using a UV or PDA detector. koreascience.krscielo.br
Table 1: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of aqueous formic acid and acetonitrile |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV/PDA |
| Source | koreascience.krnih.govcsic.esscielo.br |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. ekb.eg
A rapid HPLC-MS/MS method was developed for the simultaneous determination of luteolin, this compound, resveratrol, and resveratrol-3-O-glucuronide in rat plasma. nih.gov This method employed protein precipitation for sample extraction and a C18 column for separation with an isocratic elution. nih.gov Quantification was achieved using multiple reaction monitoring (MRM) mode with a negative electrospray ionization interface, demonstrating excellent linearity over the tested concentration ranges. nih.gov
LC-MS/MS is particularly valuable for identifying metabolites in complex biological matrices. For instance, it has been used to analyze the metabolites of flavonoids in human plasma and to study the metabolic profiling of plant extracts. ekb.egnih.gov The technique's ability to provide structural information through fragmentation patterns makes it a powerful tool for unequivocal identification. mdpi.com
Table 2: LC-MS/MS Parameters for this compound Analysis in Rat Plasma
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein precipitation with methanol |
| Chromatography | XBridge™ C18 column, isocratic elution |
| Mobile Phase | 88% methanol-12% water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.01% formic acid |
| Ionization | Negative electrospray ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Linear Range | 2-2000 ng/mL |
| Source | nih.gov |
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)
This advanced technique offers high resolution, sensitivity, and mass accuracy, making it ideal for the comprehensive profiling of complex mixtures. thieme-connect.de UHPLC provides improved separation efficiency and speed compared to conventional HPLC. thieme-connect.de When coupled with ESI-QTOF-MS, it allows for the accurate mass measurement of both precursor and fragment ions, facilitating the identification of unknown compounds. nih.govucdavis.edu
A study on the phenolic profiles of green and red oak-leaf lettuce cultivars utilized UHPLC-DAD-ESI-QTOF/MS to identify 115 phenolic compounds, with 48 of them being tentatively identified for the first time in lettuce. nih.gov This highlights the technique's power in untargeted metabolomic profiling. In another application, this method was used for the phytochemical profiling of sage and rosemary, successfully identifying and quantifying numerous polyphenolic compounds, including luteolin derivatives. thieme-connect.de This method has also been instrumental in characterizing metabolites in Rumex tunetanus, where quercetin-3-O-glucuronide was found to be a major phenolic compound in the flowers. nih.gov
Table 3: Application of UHPLC-ESI-QTOF-MS in Plant Metabolomics
| Plant | Key Findings |
|---|---|
| Oak-leaf lettuce | Identified 115 phenolic compounds, including apigenin-glucuronide and luteolin-hydroxymalonylhexoside. nih.gov |
| Sage and Rosemary | Quantified various polyphenols, with luteolin-3'-acetyl-O-glucuronide and luteolin-7-O-glucuronide being abundant in rosemary. thieme-connect.de |
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
TLC is a simple and cost-effective planar chromatographic technique used for the analysis of flavonoids. semanticscholar.org HPTLC is a more sophisticated version that offers better separation efficiency, shorter analysis times, and reduced solvent consumption. researchgate.net These methods are suitable for the preliminary screening of plant extracts and can be used for both qualitative and quantitative analysis. researchgate.netnih.gov
HPTLC methods have been developed for the simultaneous quantification of various flavonoids, including luteolin. akjournals.com The process typically involves spotting the sample on a silica (B1680970) gel plate, developing the plate with a suitable mobile phase, and then densitometric scanning for quantification. akjournals.comresearchgate.net The specificity of the method is often confirmed by comparing the retention factor (Rf) and spectra of the bands with those of standards. akjournals.com
Table 4: HPTLC Method for Flavonoid Quantification
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Toluene‒ethyl acetate‒formic acid (6.0:4.0:1.0, v/v/v) |
| Detection Wavelength | 349 nm |
| Validation | According to ICH guidelines |
| Source | akjournals.com |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds. cabidigitallibrary.org For the analysis of non-volatile compounds like flavonoid glucuronides, a derivatization step is typically required to increase their volatility. nih.gov While this can be time-consuming, GC-MS offers high accuracy and sensitivity. nih.govcabidigitallibrary.org The use of GC-MS has been reported for the determination of luteolin in plant extracts, following standard procedures for flavonoid detection. cabidigitallibrary.org
Counter-Current Chromatography (CCC)
Counter-Current Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that is well-suited for the isolation and purification of natural products. researchgate.netresearchgate.net It has been successfully applied to the separation of flavonoid glycosides. In one study, high-speed CCC was used to isolate and purify three flavonoid glycosides from Neo-Taraxacum siphonanthum, including Luteolin 3'-O-β-D-glucopyranoside, with purities over 99%. researchgate.net The selection of a suitable biphasic solvent system is critical for a successful separation in CCC. mdpi.com
Table 5: Application of CCC for Flavonoid Glycoside Isolation
| Plant | Isolated Compound | Solvent System | Purity |
|---|---|---|---|
| Neo-Taraxacum siphonanthum | Luteolin 3'-O-β-D-glucopyranoside | n-hexane-n-butanol-water (3:4:7, v/v/v) | >99% |
| Peanut Hulls | Luteolin, Eriodictyol (B191197) | n-hexane/ethyl acetate/methanol/water (1.0/1.0/1.0/1.5; v/v/v/v) | >96% |
| Source | researchgate.netmdpi.com |
Sample Preparation Strategies for Biological Matrices
The analysis of this compound and other glucuronide metabolites in biological matrices such as plasma, urine, and tissue presents unique challenges due to their high hydrophilicity and the complexity of the sample matrix. researchgate.net Effective sample preparation is a critical step to remove interfering substances like proteins and salts, and to concentrate the analyte of interest before instrumental analysis. researchgate.net
Common strategies for preparing biological samples for this compound analysis include protein precipitation and solid-phase extraction (SPE). researchgate.netnih.gov Protein precipitation is a straightforward method often used for plasma samples. In this technique, an organic solvent, such as methanol, is added to the plasma sample to denature and precipitate proteins. nih.gov The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. csic.es This method was successfully employed for the extraction of this compound from rat plasma prior to HPLC-MS/MS analysis. nih.gov
Solid-phase extraction (SPE) is another widely used technique that offers cleaner extracts compared to protein precipitation. researchgate.net This method involves passing the liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. nih.gov For flavonoid glucuronides, C18 cartridges are commonly used. nih.gov The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified glucuronides. nih.gov
Enzymatic hydrolysis using β-glucuronidase is a pre-treatment step sometimes employed to cleave the glucuronic acid moiety, allowing for the quantification of the parent aglycone, luteolin. researchgate.net However, for the direct measurement of this compound, this step is omitted. researchgate.net The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the analytical method being used. researchgate.net
Table 1: Overview of Sample Preparation Techniques
| Technique | Principle | Application Example | Source(s) |
|---|---|---|---|
| Protein Precipitation | Proteins are denatured and precipitated by adding an organic solvent (e.g., methanol). The supernatant containing the analyte is collected after centrifugation. | Extraction of this compound from rat plasma. nih.gov | researchgate.netnih.gov |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent (e.g., C18) and then eluted with a solvent after interfering substances are washed away. | Purification of flavonoid glucuronides from various biological samples. nih.gov | researchgate.netnih.gov |
Quantification and Validation of Analytical Methods
The quantification of this compound in biological samples is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or UV detection. nih.govkoreascience.krnih.gov To ensure the reliability and accuracy of the results, these analytical methods must be rigorously validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). koreascience.kr
Validation parameters typically assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability. nih.govkoreascience.kr
Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. Calibration curves are generated by analyzing standard solutions at various concentrations, and a high correlation coefficient (r²) value, typically >0.99, indicates good linearity. nih.govkoreascience.kr
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are often determined based on the signal-to-noise (S/N) ratio, commonly 3 for LOD and 10 for LOQ. koreascience.kr
Precision: This measures the closeness of repeated measurements. It is assessed at two levels: intra-day precision (repeatability within a single day) and inter-day precision (reproducibility over several days). Precision is expressed as the relative standard deviation (%RSD). koreascience.kr
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the standard is added to a blank matrix and the percentage recovered is calculated. koreascience.kr
Stability: This assesses the chemical stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov
A study developing an HPLC-MS/MS method for simultaneous determination of luteolin and this compound in rat plasma reported thorough validation. nih.gov The method was confirmed to be accurate, precise, and stable, meeting the acceptance criteria set by the FDA guidelines. nih.gov
Table 2: Examples of Validation Parameters for Luteolin Glucuronide Analysis
| Analytical Method | Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Source(s) |
|---|---|---|---|---|---|---|
| HPLC-MS/MS | This compound | 2 - 2000 | > 0.999 | Not Reported | Not Reported | nih.gov |
| HPLC-UV | Luteolin 7-O-glucuronide | 0.98 - 980 (µg/mL) | 0.999 | 6 (µg/mL) | 17 (µg/mL) |
Identification of Isomers and Regioselectivity through Mass Spectrometry Techniques
A significant analytical challenge in the study of luteolin metabolism is the differentiation of its various glucuronide isomers (e.g., this compound, Luteolin 7-O-glucuronide, Luteolin 4'-O-glucuronide). nih.govacs.org Since isomers have the same molecular weight, standard mass spectrometry is insufficient for their distinction. Tandem mass spectrometry (MS/MS) techniques are essential for elucidating the specific site of glucuronidation, a property known as regioselectivity. nih.govnih.gov
Liquid chromatography is first used to separate the isomers, as different glucuronide isomers often have distinct retention times on a reversed-phase HPLC column. scispace.com Following separation, MS/MS analysis provides structural information through controlled fragmentation of the precursor ion. nih.gov In negative ion mode, a characteristic fragmentation pattern for glucuronides involves the loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the luteolin aglycone. nih.gov
To definitively identify the conjugation site, specialized MS/MS strategies have been developed. One powerful approach involves post-column complexation with a metal ion, such as cobalt(II), prior to mass analysis. nih.govacs.org Flavone (B191248) glucuronide isomers form distinct metal complexes, and the collision-induced dissociation (CID) of these complexes yields unique fragmentation patterns that are diagnostic of the glucuronidation position. nih.govacs.org For example, the dissociation of [Co(II) (luteolin glucuronide − H) (ligand)₂]⁺ complexes produces fragment ions that can unambiguously differentiate between 3'-O- and 7-O-glucuronidation. nih.gov This method has been successfully applied to investigate the regioselectivity of UDP-glucuronosyl-transferase (UGT) isozymes in the metabolism of luteolin. nih.govacs.org Studies using this technique have shown that the presence of a hydroxyl group at the 3' position on the B-ring is a major determinant for the site of glucuronidation by the UGT1A1 isozyme. acs.org
Another approach utilizes shifts in the UV spectrum to help identify the position of glucuronidation. Glucuronidation at the 3'- or 4'-hydroxyl groups typically causes a hypsochromic (blue) shift in the Band I region of the UV spectrum, whereas glucuronidation at the 7-hydroxyl group results in no significant shift. nih.govscispace.com While useful, this UV shift method has limitations and is often used in conjunction with mass spectrometry for confident identification. scispace.com The combined use of chromatographic separation and advanced mass spectrometry techniques is therefore crucial for the accurate identification and structural characterization of this compound among its isomers. nih.govmdpi.com
Preclinical Research and Therapeutic Potential of Luteolin 3 O Glucuronide
In Vitro Studies on Cellular Models
Investigation of Anti-inflammatory Effects on Cells
While much of the research has focused on the parent compound, luteolin (B72000), studies on its metabolites are crucial for understanding its in vivo effects. When RAW264.7 macrophage cells are treated with luteolin glucuronides, the metabolites are processed in distinct ways, which influences their subsequent anti-inflammatory activity. acs.org This suggests that the metabolic conversion to forms like Luteolin 3'-O-glucuronide is a critical step in mediating the anti-inflammatory response observed after luteolin administration. Luteolin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting various signaling pathways, including those involving nuclear factor-κB (NF-κB) and activator protein (AP)-1. nih.govcaldic.combohrium.com Research on Luteolin-7-O-glucuronide (a related conjugate) demonstrated that it can suppress the activation of the NLRP3 inflammasome in macrophage cells, reducing the production of inflammatory cytokines IL-1β and IL-18. mdpi.com
Assessment of Anticancer Activities in Cell Lines (e.g., Urothelial Carcinoma Cells)
The anticancer potential of luteolin has been linked to its metabolites. In studies involving human bladder cancer cell lines, such as T24, the parent compound luteolin was found to inhibit cell survival, induce G2/M cell-cycle arrest, and reduce the production of reactive oxygen species. nih.govresearchgate.net These anticancer effects are strongly associated with the concentrations of its metabolized products. nih.govnih.gov Research suggests that this compound is the active metabolite responsible for these effects, acting by upregulating p21 and inhibiting the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell proliferation. nih.govnih.gov
In Vivo Studies in Animal Models
Evaluation of Efficacy in Disease Models (e.g., Bladder Cancer, Pulmonary Diseases)
In animal models, the therapeutic effects of orally administered luteolin are largely attributed to its metabolites, primarily this compound.
Bladder Cancer: In N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN)-induced rat bladder cancer models, oral administration of luteolin led to a decrease in bladder tumor dimensions. nih.gov Crucially, the plasma and urine concentrations of this compound were found to be strongly associated with the inhibition of cancer cell proliferation and the downregulation of mTOR signaling. researchgate.netnih.gov Furthermore, a significant decrease in the squamous differentiation of bladder cancer was directly attributed to plasma concentrations of this compound. nih.govnih.gov
Pulmonary Diseases: Luteolin and its metabolites have demonstrated therapeutic effects in various animal models of pulmonary disease. nih.gov In a rat model of acute lung injury (ALI) induced by lipopolysaccharide (LPS), the related compound Luteolin-7-O-glucuronide, administered via aerosol inhalation, significantly reduced pulmonary injury and enhanced lung function by inhibiting inflammatory infiltration. mdpi.com Luteolin has also been shown to attenuate sepsis-induced ALI in mice by suppressing key inflammatory pathways. nih.govresearchgate.net In a rat model of monocrotaline-induced pulmonary arterial hypertension, luteolin improved pulmonary vascular remodeling. frontiersin.org The systemic presence of this compound as the main metabolite suggests it plays a key role in these protective effects. mdpi.com
Table 1: Findings from In Vivo Disease Models
| Disease Model | Animal Model | Key Findings Attributed to this compound |
|---|
Pharmacokinetic Studies in Animal Models (e.g., Rats)
Pharmacokinetic studies in rats have consistently shown that after oral administration, luteolin is rapidly absorbed and extensively metabolized, with this compound being the most predominant metabolite in the systemic circulation. nih.govmdpi.com In one study, this compound exhibited the highest systemic exposure among nine detected metabolites. nih.gov Regardless of the form of luteolin administered (aglycone or glucosides), luteolin glucuronides were the main compounds detected in the plasma. acs.org The bioavailability of the parent compound luteolin is generally low, around 4.10% in one study, due to a significant first-pass effect where it is converted into its glucuronide and sulfate (B86663) conjugates. researchgate.net These metabolites, including this compound, are considered to be the main carriers of biological activity throughout the body.
Table 2: Pharmacokinetic Profile in Rats
| Parameter | Observation |
|---|---|
| Primary Metabolite | This compound is the most prevalent metabolite in plasma. nih.govmdpi.com |
| Absorption & Metabolism | Luteolin is rapidly absorbed and undergoes extensive first-pass metabolism. researchgate.net |
| Systemic Exposure | This compound shows the highest systemic exposure among metabolites. nih.gov |
| Excretion | Metabolites are primarily excreted via bile. phytohub.eu |
Assessment of Tissue Distribution
Following administration in rats, luteolin metabolites, rather than the parent compound, are predominantly found in various tissues. phytohub.eu this compound, being the most prevalent form in circulation, has been detected in several organs. mdpi.com Studies have identified its presence in the gastrointestinal tract, liver, kidneys, and lungs. mdpi.com This distribution to key organ systems is critical for its therapeutic effects in disease models, such as those for bladder cancer and pulmonary conditions. nih.govnih.gov The accumulation of this compound in these tissues suggests that it is the primary active agent responsible for the pharmacological effects observed after the oral intake of luteolin.
Synergistic Effects with Other Therapeutic Agents
Currently, there is a notable lack of preclinical research specifically investigating the synergistic effects of this compound with other therapeutic agents. While its parent compound, luteolin, has been the subject of numerous studies exploring its potential in combination therapies for various conditions, similar research on its primary metabolite, this compound, has not been identified in the existing scientific literature.
Data on Synergistic Effects of this compound
| Therapeutic Agent | Condition Studied | Model Used | Key Synergistic Findings |
|---|---|---|---|
| No data available from preclinical research specifically on this compound. |
Advanced Research Considerations and Methodological Innovations
Bioavailability Enhancement Strategies for Luteolin (B72000) and its Metabolites
Luteolin, a naturally occurring flavonoid, and its primary metabolite, luteolin 3'-O-glucuronide, exhibit significant therapeutic potential. However, their clinical application is often hampered by low bioavailability, stemming from poor water solubility and extensive first-pass metabolism. nih.govfrontiersin.org To overcome these limitations, researchers are actively exploring various bioavailability enhancement strategies.
One major focus is the development of advanced pharmaceutical formulations. frontiersin.org Nano-scale drug delivery systems, in particular, have shown great promise in improving the solubility, stability, and absorption of luteolin. rsc.org These include:
Nanocrystals: Reducing the particle size of luteolin to the nanometer range increases its surface area, leading to enhanced dissolution and saturation solubility. researchgate.net Surface modification of these nanocrystals with agents like sodium dodecyl sulfate (B86663) (SDS) can further boost bioavailability by opening tight junctions in the intestinal epithelium. researchgate.net
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic compounds like luteolin, thereby improving their water dispersibility and protecting them from degradation. researchgate.netmdpi.com
Micelles: Polymeric micelles, such as those made from polyethylene (B3416737) glycol-poly(ε-caprolactone) (PEG-PCL), can encapsulate luteolin within their hydrophobic core, increasing its solubility and allowing for targeted delivery. rsc.org
Nanoemulsions: These oil-in-water or water-in-oil dispersions can enhance the oral bioavailability of luteolin by improving its solubilization in the gastrointestinal tract. researchgate.net A microemulsion-based delivery system for luteolin was found to significantly increase the plasma concentration of its main metabolite, luteolin-3'-O-glucuronide. nih.govresearchgate.net
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that encapsulate luteolin, offering controlled release and improved stability. researchgate.netnih.gov
Another strategy involves chemical modification of the luteolin molecule itself. The formation of monophosphate derivatives of luteolin has been shown to significantly enhance water solubility and subsequent oral bioavailability in rats. mdpi.com Similarly, complexation with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, can dramatically increase the water solubility of luteolin. mdpi.com
Co-administration with other natural compounds has also been investigated. For instance, the presence of other metabolites like eriodictyol (B191197) can enhance the intestinal absorption of luteolin. frontiersin.org
These innovative strategies aim to increase the systemic exposure to luteolin and its metabolites, including this compound, thereby maximizing their therapeutic efficacy.
Targeted Delivery Systems and Nanotechnology Approaches
Targeted delivery systems are designed to deliver therapeutic agents to specific sites in the body, thereby increasing efficacy and reducing off-target effects. rsc.org For luteolin and its metabolites, nanotechnology plays a pivotal role in achieving this targeted delivery. nih.gov
One approach is passive targeting , which relies on the enhanced permeability and retention (EPR) effect observed in tumor tissues. nih.gov Nanoparticles, due to their size, tend to accumulate in tumors where the blood vessels are leaky and lymphatic drainage is poor. nih.gov
Active targeting , on the other hand, involves modifying the surface of nanocarriers with specific ligands that bind to receptors overexpressed on target cells. rsc.org For example, folic acid-modified micelles have been developed to target cancer cells that overexpress the folate receptor. rsc.org
Here are some examples of targeted delivery systems for luteolin:
pH-Sensitive Nanoparticles: Eudragit® S100, a pH-dependent polymer, has been used to coat nanoparticles for targeted delivery to the colon. researchgate.net This polymer dissolves at the higher pH of the colon, releasing the encapsulated luteolin.
Brain-Targeting Nanoparticles: For neurodegenerative diseases, intranasal delivery of luteolin-loaded chitosomes (chitosan-coated liposomes) has been explored. mdpi.com Chitosan's mucoadhesive properties facilitate transport across the nasal mucosa and into the brain. mdpi.com
Zeolitic Imidazolate Framework-8 (ZIF-8): This metal-organic framework has been used to encapsulate luteolin, offering a controlled release profile. researchgate.net
These targeted nanotechnology approaches not only enhance the bioavailability of luteolin but also direct it to the desired site of action, which is crucial for treating localized diseases like cancer and neuroinflammatory conditions.
Omics-Based Approaches in this compound Research
"Omics" technologies, which involve the large-scale study of biological molecules, are providing unprecedented insights into the mechanisms of action of this compound.
Proteomics and Metabolomics for Pathway Elucidation
Proteomics , the study of the entire set of proteins in a biological system, and metabolomics , the study of all metabolites, are powerful tools for understanding how this compound affects cellular pathways.
Metabolomic studies have been instrumental in identifying and quantifying luteolin and its various metabolites, including this compound, in biological fluids and tissues. ebi.ac.ukscience.gov For example, dynamic metabolomics analysis in wheat grain has helped to characterize the biosynthesis of phenolic compounds, including luteolin glycosides. nih.gov In lettuce, network analysis of metabolites has identified luteolin derivatives as key well-connected nodes, suggesting their central role in the plant's metabolic network. researchgate.net
Integrated metabolomic and transcriptomic analyses have been particularly insightful. In Cyclocarya paliurus leaves, such studies have linked the accumulation of specific flavonoids to the expression of key biosynthetic genes. acs.org Similarly, in poplar leaves, this combined approach has identified candidate genes and transcription factors involved in flavonoid and anthocyanin biosynthesis. nih.gov
These omics approaches are crucial for elucidating the complex metabolic fate of luteolin and for identifying the downstream proteins and pathways that are modulated by this compound.
Transcriptomics and Gene Expression Analysis
Transcriptomics , the study of the complete set of RNA transcripts, allows researchers to examine how this compound influences gene expression. This can reveal the molecular mechanisms underlying its biological activities.
For instance, transcriptomic analysis has been used to study the regulation of flavonoid biosynthesis in various plants. nih.govfrontiersin.org In mint, a combined metabolome and transcriptome analysis revealed the regulatory network of pigment and flavone (B191248) synthesis. preprints.org In wheat, joint transcriptomic and metabolic analyses have provided a comprehensive view of the dynamic changes in flavonoids during grain development. nih.gov
In the context of human health, transcriptomics can help identify the genes and signaling pathways that are modulated by luteolin and its metabolites. For example, luteolin has been shown to suppress the JAK/STAT pathway, an important inflammatory signaling cascade. ebi.ac.uk
By providing a global view of gene expression changes, transcriptomics is a powerful hypothesis-generating tool for understanding the pleiotropic effects of this compound.
Computational and In Silico Modeling for Mechanism Prediction
Computational and in silico modeling techniques are increasingly being used to predict the biological activities and mechanisms of action of natural compounds like this compound. These methods can screen large libraries of compounds, predict their binding to protein targets, and simulate their metabolic fate.
Molecular docking is a key in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. conhecer.org.br This can be used to identify potential protein targets for this compound and to understand the molecular basis of its activity. For example, molecular docking studies have been used to investigate the inhibitory activity of luteolin and its derivatives against various enzymes. conhecer.org.brcaldic.com One study showed that luteolin 3'-(4''-acetylglucuronide) had a strong binding affinity for the 3CL protease of SARS-CoV-2, suggesting its potential as an antiviral agent. conhecer.org.br Another in silico and in vitro study identified luteolin-7-O-glucuronide as a potential inhibitor of SARS-CoV-2 entry. mdpi.com
These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for further experimental validation and by providing insights into their mechanisms of action at the molecular level.
Conclusion and Future Perspectives in Luteolin 3 O Glucuronide Research
Translation of Preclinical Findings to Clinical Applications
The journey from promising laboratory data to effective clinical interventions for Luteolin (B72000) 3'-O-glucuronide is a critical and challenging endeavor. Preclinical studies have demonstrated that luteolin glucuronides, notably Luteolin 3'-O-glucuronide, possess biological activity. For instance, studies in rat models have shown that this compound is an active compound contributing to the anti-inflammatory effects observed after luteolin administration. mdpi.com
A significant finding in this context comes from research on bladder cancer. In a rat model where bladder cancer was induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), the oral administration of luteolin led to the inhibition of cancer development. auajournals.org Crucially, this study established a strong correlation between the plasma and urine concentrations of this compound and a decrease in markers of cell proliferation (Ki67 labeling index) and mTOR pathway activity (pS6 expression). auajournals.org These findings provide a compelling basis for proposing luteolin and its active metabolite, this compound, as a potential agent for bladder cancer management. auajournals.org
However, the direct clinical evaluation of this compound is still in its infancy. Most human trials have investigated the parent compound, luteolin. researchgate.net The successful translation of preclinical results will necessitate clinical trials designed specifically to assess the efficacy and pharmacokinetics of this compound or to measure its levels as a key biomarker following luteolin administration. Future research should focus on well-designed clinical studies to validate the therapeutic benefits suggested by animal models. researchgate.net
Table 1: Selected Preclinical Findings with Translational Potential
| Study Focus | Model System | Key Finding Related to this compound | Potential Clinical Application | Citation |
| Anti-inflammatory Effects | Rat models | Identified as an active anti-inflammatory compound. | Inflammatory conditions | mdpi.com |
| Bladder Cancer | BBN-induced rat bladder cancer model | Plasma and urine levels were strongly associated with reduced tumor cell proliferation markers (Ki67, pS6). | Bladder cancer prevention/treatment | auajournals.org |
Elucidation of Remaining Knowledge Gaps in Bioactivity and Metabolism
Despite its recognition as a major metabolite, significant knowledge gaps persist regarding the complete metabolic fate and full spectrum of bioactivity of this compound. It is established as the principal Phase II metabolite of luteolin, formed primarily through glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov However, the metabolic pathways are complex; luteolin can also be metabolized into other forms, including diglucuronide conjugates and methylated derivatives, often in reactions facilitated by catechol-O-methyltransferase (COMTs). mdpi.comnih.gov
Furthermore, the absorption and metabolism of dietary polyphenols can be influenced by the food matrix and show significant inter-individual variability. csic.es There is also a lack of comprehensive studies on the specific biological activities of different regioisomers of luteolin glucuronides. acs.org Understanding how this compound interacts with cellular targets compared to other metabolites like Luteolin-7-O-glucuronide is essential for a complete picture of its pharmacological profile. science.gov The potential for enterohepatic recirculation, as suggested by pharmacokinetic studies in rats, further complicates the metabolic profile and requires more detailed investigation. nih.gov
Table 2: Key Knowledge Gaps in this compound Research
| Area of Uncertainty | Specific Questions to be Addressed | Significance | Citation |
| Direct Bioactivity | Is this compound the active molecule, or is deconjugation to luteolin required at the site of action? | Determines the true active agent and informs drug design. | rsc.orgmdpi.com |
| Metabolic Fate | What is the full pathway, including the role of diglucuronides, methylation, and enterohepatic recirculation? | Provides a complete pharmacokinetic profile. | mdpi.comnih.govscience.gov |
| Microbiota Interaction | How does gut microbiota β-glucuronidase activity impact the bioavailability and systemic levels of luteolin vs. its glucuronide? | Explains inter-individual variations and potential for probiotic/prebiotic modulation. | rsc.org |
| Transport | Can this compound cross biological barriers like the blood-brain barrier, or is it restricted? | Crucial for understanding its potential in neurological disorders. | mdpi.com |
| Isomer-Specific Effects | Do different positional isomers of luteolin glucuronide have distinct biological activities? | Allows for targeted synthesis of the most potent therapeutic forms. | acs.org |
Development of Novel Therapeutic Strategies Based on this compound
The unique properties of this compound open the door for the development of innovative therapeutic strategies. Its role in modulating inflammatory pathways makes it a compound of interest for chronic inflammatory diseases, neurodegenerative disorders, and certain types of cancer. biosynth.com The development of novel strategies could proceed along several fronts.
One promising approach involves leveraging the compound's inherent anti-inflammatory and antioxidant activities. For example, the inhibitory effect of luteolin on monocyte recruitment and the suppression of tumor-associated macrophage (TAM) secretions could be harnessed as a novel cancer therapy strategy. mdpi.com Given that this compound is an active anti-inflammatory metabolite, strategies could be designed to maximize its concentration at the tumor site. mdpi.com
Another avenue is the design of derivatives of this compound to enhance its therapeutic properties. An in silico study highlighted the potential of a related compound, luteolin 3'-(4''-acetylglucuronide), which demonstrated a strong binding affinity to the 3CL protease of SARS-CoV-2. conhecer.org.br This suggests that modifying the glucuronide moiety could lead to derivatives with enhanced activity against specific molecular targets, paving the way for new antiviral or other targeted therapies. conhecer.org.br
Finally, overcoming the potential bioavailability and transport limitations of this compound is a key strategic priority. The use of advanced drug delivery systems, such as nanovesicles or micelles, could enhance the stability and delivery of the compound to target tissues, including the lungs for treating pulmonary diseases. nih.gov Such nanodelivery strategies, potentially in combination with other chemotherapeutic agents, could significantly improve the therapeutic efficacy of luteolin-based treatments in oncology and other fields. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers distinguish Luteolin 3'-O-glucuronide from other positional isomers (e.g., 4'- or 7-O-glucuronide)?
- Methodological Answer : Positional isomers are differentiated using tandem mass spectrometry (MS/MS) and chromatographic elution patterns. For example, 4'-O-glucuronide elutes before 3'-O-glucuronide in reverse-phase HPLC due to polarity differences. MS/MS fragmentation patterns, such as losses of glucuronic acid (GlcA, 176 Da) or auxiliary groups (Aux), also aid identification. Structural confirmation via NMR (e.g., HMBC correlation between anomeric protons and aglycone carbons) is critical .
Q. What are the solubility challenges for this compound in experimental preparations?
- Methodological Answer : The compound is sparingly soluble (2.1 g/L at 25°C) in aqueous buffers. For in vitro studies, solubilization often requires co-solvents like DMSO (up to 20.8 mg/mL) or surfactants (e.g., 0.5% methylcellulose + 0.5% Tween-80). Ultrasonication and sequential addition of solvents (e.g., PEG300/saline mixtures) improve stability .
Q. How is this compound detected and quantified in biological matrices?
- Methodological Answer : LC-MS/MS with selective ion monitoring (SIM) is the gold standard. Plasma and urine samples are typically processed via protein precipitation or solid-phase extraction. Key ions include m/z 461 [M-H]⁻ and 463 [M+H]⁺. Calibration curves using deuterated internal standards ensure accuracy in pharmacokinetic studies .
Advanced Research Questions
Q. What mechanisms underlie the anti-cancer activity of this compound in bladder cancer models?
- Methodological Answer : In BBN-induced rat bladder cancer, oral administration reduces tumor volume by modulating mTOR and p38 signaling. Immunohistochemical analysis shows suppression of Ki67 (proliferation marker) and upregulation of p21 (cell cycle inhibitor). Plasma levels of the metabolite correlate with reduced squamous cell carcinoma incidence, suggesting systemic bioavailability is critical. Orthotopic xenograft models are recommended for validating tissue-specific effects .
Q. Why do studies report contradictory bioactivity between Luteolin aglycone and its glucuronides?
- Methodological Answer : The aglycone exhibits higher anti-inflammatory activity (e.g., in RAW264.7 macrophages) due to direct interaction with targets like NF-κB. Glucuronides, including the 3'-O derivative, show reduced potency but longer plasma half-life. In vivo, glucuronides may act as prodrugs, with hydrolysis releasing active aglycone in target tissues. Experimental designs should differentiate between direct effects and metabolic reactivation .
Q. How do metabolic pathways influence the pharmacokinetics of this compound?
- Methodological Answer : After oral administration, hepatic UGT isoforms (e.g., UGT1A1/1A3) mediate glucuronidation. The 3'-O-glucuronide is the primary plasma metabolite in rodents, with biliary excretion (~55%) dominating over renal clearance (~6%). Co-administration with β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) can enhance aglycone bioavailability for CNS studies .
Q. What experimental strategies address low bioactivity of this compound in vitro?
- Methodological Answer : (1) Use physiologically relevant concentrations (µM range) based on pharmacokinetic data. (2) Apply prolonged exposure times (>24 hrs) to account for slow intracellular deconjugation. (3) Combine with efflux transporter inhibitors (e.g., MK571 for MRP2) to increase cellular uptake. (4) Validate findings in ex vivo models (e.g., primary hepatocytes) to mimic in vivo metabolism .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory effects of this compound despite its lower potency compared to aglycone?
- Resolution : The metabolite’s activity is context-dependent. In chronic inflammation models, sustained plasma levels may compensate for lower potency. For example, in LPS-treated macrophages, luteolin glucuronides inhibit IL-6 and CCL2 via non-canonical pathways (e.g., TRX1 activation), whereas aglycone targets NF-κB directly. Experimental endpoints (acute vs. chronic) and model selection (e.g., transgenic mice with humanized UGTs) are critical for reconciling discrepancies .
Experimental Design Considerations
Q. What controls are essential when studying this compound in vivo?
- Recommendations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
